molecular formula C8H5NO3S B6613747 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-46-4

2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B6613747
CAS RN: 332099-46-4
M. Wt: 195.20 g/mol
InChI Key: FSLFJEGDHNXDTO-UHFFFAOYSA-N
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Description

“2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is considered to be a privileged structure in medicinal chemistry and exhibits a wide range of biological activity . The most studied among them are amides of thieno [2,3- b ]pyrrole-5-carboxylic acids, some of which have been characterized as inhibitors of glycogen phosphorylase, histone lysine demethylase, D-amino acid oxidase, the chikungunya virus, as well as antagonists of histamine Н 4 receptor and gonadotropin-releasing hormone (GnRH) .


Synthesis Analysis

The synthesis of “2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” involves the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in EtOH containing EtONa at room temperature . This forms 4- (ethoxycarbonyl)thieno [2,3- b ]pyrrole-2-carboxylic acids or thieno [2,3- b ]pyrrole-2,4-dicarboxylates . Cyclocondensation with thioglycolic acid upon refluxing in K 2 CO 3 –DMF system was accompanied by decarboxylation and led to the formation of thieno [2,3- b ]pyrrole-4-carboxylates . Hydrolysis of the obtained carboxylates with LiOH provided thieno [2,3- b ]pyrrole-2 (4)-carboxylic and 2,4-dicarboxylic acids .

Scientific Research Applications

Antiviral Activity

Compounds with a thieno[3,2-b]pyrrole skeleton, such as thieno[3,2-b]pyrrole-5-carboxamides, have been found to inhibit alphaviruses, such as the chikungunya virus . They exhibit a broad spectrum of antiviral activity .

Inhibition of Neurotropic Alphaviruses

Some carboxamides were reported to inhibit neurotropic alphaviruses . This suggests potential applications in the treatment of neurological diseases caused by these viruses.

Oncology Applications

Thieno[3,2-b]pyrroles have been found to reversibly inhibit lysine-specific demethylases , which regulate histone methylation. This opens prospects of using them in oncology , particularly in the treatment of cancers that involve abnormal histone methylation patterns .

Inhibition of Hepatitis C Virus

Thieno[3,2-b]pyrroles without a carboxamide functionality behaved as allosteric inhibitors of hepatitis C virus NS5B polymerase . This suggests potential applications in the treatment of hepatitis C.

Synthesis of Biologically Active Compounds

Derivatives of methyl and ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylates can be used for the synthesis of biologically active compounds of the thienopyrrole series . They provide basic scaffolds for the construction of π-conjugated fused systems .

Optoelectronics

The same derivatives also provide basic scaffolds for the construction of π-conjugated fused systems for optoelectronics . This suggests potential applications in the development of new materials for optoelectronic devices.

Future Directions

The future directions for the study of “2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” could involve further exploration of its potential applications in medicinal chemistry . The compound could serve as an effective framework for bio-oriented structural modification .

Mechanism of Action

Target of Action

The primary target of 2-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is the D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .

Mode of Action

This compound is a potent inhibitor of the cellular activity of transfected DAO in CHO cells . It works by binding to the DAO enzyme and inhibiting its function . This results in a decrease in the oxidation of D-amino acids .

Biochemical Pathways

The inhibition of DAO affects the metabolism of D-amino acids . D-amino acids are involved in various biochemical pathways, including the synthesis of proteins and neurotransmitters . Therefore, the inhibition of DAO can have significant effects on these pathways .

Pharmacokinetics

The compound’s ability to inhibit dao in cho cells suggests that it may have good cell permeability

Result of Action

The inhibition of DAO by 2-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can lead to an increase in the levels of D-amino acids . This can have various molecular and cellular effects, depending on the specific D-amino acid and its role in the cell .

Action Environment

The action of 2-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds can potentially affect its action, either by competing for the same target or by affecting its absorption, distribution, metabolism, or excretion .

properties

IUPAC Name

2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-3-4-1-5-7(13-4)2-6(9-5)8(11)12/h1-3,9H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLFJEGDHNXDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1NC(=C2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester (see, for example, Gale, W. W. et al., J. Org. Chem., 29: 2160-2165 (1964)) was hydrolyzed according to Procedure F (50° C. overnight; acidified aqueous phase extracted with ethyl acetate; combined organic phases dried over MgSO4, concentrated).
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Synthesis routes and methods II

Procedure details

2-Formyl-4H-thieno[3,2-b]pyrrole-carboxylic acid ethyl ester (see, for example, Gale, W. W. et al., J. Org. Chem., 29: 2160-2165 (1964)) was hydrolyzed according to Procedure F (50° C. overnight; acidified aqueous phase extracted with ethyl acetate; combined organic phases dried over MgSO4, concentrated).
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